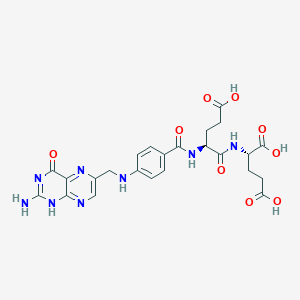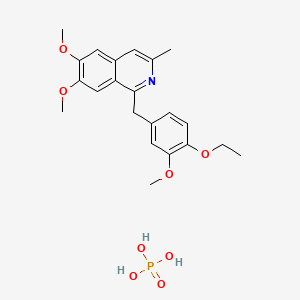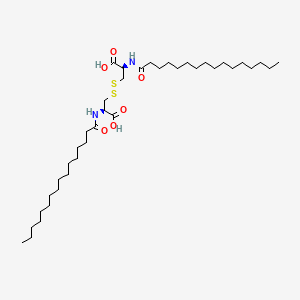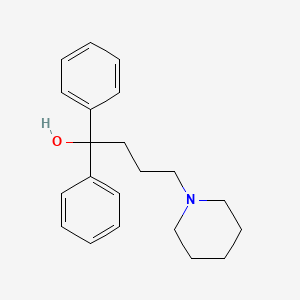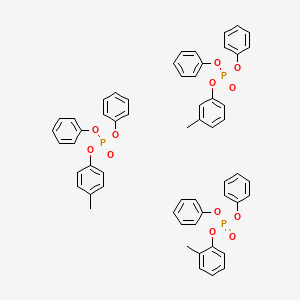
1,5-己二烯-3,4-二醇
描述
1,5-Hexadiene-3,4-diol is a starting reagent for the enantioselective synthesis of (+)-rogioloxepane A . It is a colorless, volatile liquid used as a crosslinking agent and precursor to a variety of other compounds .
Synthesis Analysis
1,5-Hexadiene-3,4-diol is produced commercially by the ethenolysis of 1,5-cyclooctadiene . In the laboratory, it can be prepared by reductive coupling of allyl chloride using magnesium . It has also been used in the synthesis of polyesters by reaction with various bio-sourced diesters .Molecular Structure Analysis
The molecular formula of 1,5-Hexadiene-3,4-diol is C6H10O2 . It has two defined stereocenters .Chemical Reactions Analysis
1,5-Hexadiene-3,4-diol undergoes Sharpless kinetic resolution and ring-closing metathesis to yield nine-membered oxocene . The double bonds in 1,5-Hexadiene-3,4-diol are more reactive than the alcohol ones .Physical And Chemical Properties Analysis
1,5-Hexadiene-3,4-diol has a boiling point of 125 °C at 45 mmHg, a melting point of 14-16 °C, and a density of 1.02 g/mL at 25 °C . Its refractive index is 1.479 .科学研究应用
合成应用
1,5-己二烯-3,4-二醇,源自D-甘露醇,用作合成具有不饱和侧链的对映纯二氢吡喃和二氢呋喃的起始物质。这些化合物对于进一步的合成转化至关重要。该过程利用环大小选择性的环闭合重排反应,展示了该化合物在复杂有机合成中的实用性 (Schmidt & Nave, 2007)。
构象研究
使用从头算分子轨道方法对1,5-己二烯-3,4-二醇进行构象研究表明,静电相互作用而非立体或扭转效应控制了这些化合物的构象偏好。这一见解对于理解这些化合物在不同化学环境中的结构行为具有价值 (Gung, Fouch, & Zou, 1996)。
电二聚和己三烯合成
在锌-铜偶对存在乙酸的情况下,丙烯醛的电二聚反应产生1,5-己二烯-3,4-二醇,突显了其在合成己三烯中的潜力。这一过程对于开发通往1,3,5-己三烯的新途径具有重要意义,该化合物具有各种工业应用 (Figeys & Gelbcke, 2010)。
催化脱水
对4-己烯-1,3-二醇的催化脱水研究表明,1,5-己二烯-3,4-二醇可以是此类反应中的副产物或中间体。反应的方向和产物取决于所使用催化剂的性质 (Safarov, Bikkulov, Safarova, & Rafikov, 1982)。
光反应性研究对1,5-己二烯-3-酮的光化学进行了研究,其中包括1,5-己二烯-3,4-二醇,以了解分子内烯酮-烯烃光加成反应中波长相关的选择性。这些研究对于在不同条件下理解这些化合物的光反应性至关重要,这在材料科学和光药理学等各个领域具有重要意义 (Dauben, Cogen, Ganzer, & Behar, 1991)。
热解和氧化
在对1,5-己二烯的热解和氧化研究中,强调了烯丙基自由基在芳香化合物形成中的作用。这项研究对于理解高温过程中的反应途径和产物分布具有重要意义,这在石油化工和燃烧过程中具有相关性 (Vermeire, Bruycker, Herbinet, Carstensen, Battin‐Leclerc, Marin, & Geem, 2017)。
脱氢二聚研究
使用氧化铋作为氧化剂对丙烯进行脱氢二聚的研究显示形成了1,5-己二烯。这项研究有助于理解脱氢二聚的机制以及通过此类反应生成工业化合物的潜力 (Swift, Bozik, & Ondrey, 1971)。
作用机制
Target of Action
It’s known that this compound is used in various chemical reactions , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
As a diol, it likely interacts with its targets through hydrogen bonding and other intermolecular forces. The presence of the double bonds in the hexadiene moiety may also allow it to participate in reactions involving addition or redox mechanisms .
Action Environment
The action, efficacy, and stability of 1,5-Hexadiene-3,4-diol can be influenced by various environmental factors. For instance, it’s known that the compound is stabilized with hydroquinone , suggesting that it may be sensitive to oxidation. Furthermore, its physical properties such as boiling point and density suggest that it may behave differently under varying temperature and pressure conditions .
安全和危害
未来方向
1,5-Hexadiene-3,4-diol is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as designing novel pharmaceuticals, synthesizing materials for electronic devices, and exploring organic reactions.
Relevant Papers The relevant papers retrieved provide more detailed information about the synthesis, properties, and applications of 1,5-Hexadiene-3,4-diol .
属性
IUPAC Name |
hexa-1,5-diene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWZSZYIQGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871822 | |
| Record name | Hexa-1,5-diene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divinyl glycol | |
CAS RN |
1069-23-4 | |
| Record name | 1,5-Hexadiene-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Divinyl glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Divinylglycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexa-1,5-diene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-1,5-diene-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIVINYL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z957Z497HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-Hexadiene-3,4-diol's stereochemistry?
A1: 1,5-Hexadiene-3,4-diol exists as three stereoisomers: (3R,4R), (3S,4S), and the meso form. These stereoisomers can exhibit different reactivity and applications. For instance, the (3R,4R)-1,5-Hexadiene-3,4-diol serves as a crucial starting material in synthesizing various natural products, including (+)-Aspicilin and (+)-Cladospolide C . Its specific stereochemistry allows for the controlled formation of desired stereocenters in these complex molecules.
Q2: How is 1,5-Hexadiene-3,4-diol employed in synthesizing heterocyclic compounds?
A2: 1,5-Hexadiene-3,4-diol acts as a valuable precursor for synthesizing dihydrofurans and dihydropyrans . This synthesis utilizes a ring-closing metathesis reaction, selectively forming the desired ring size due to the directing effect of the allylic hydroxyl groups present in the molecule.
Q3: Can 1,5-Hexadiene-3,4-diol be used to synthesize complex polyols?
A3: Yes, 1,5-Hexadiene-3,4-diol can be utilized in a double diastereoselective 1,3-dipolar cycloaddition reaction with nitrile oxides to produce syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols . These resulting isoxazolines can then be transformed into novel polyols through hydrogenolysis with Raney Nickel, highlighting the compound's versatility in organic synthesis.
Q4: How is 1,5-Hexadiene-3,4-diol utilized in chiral resolution?
A4: 1,5-Hexadiene-3,4-diol has proven effective in kinetic resolution processes . Studies have demonstrated its successful resolution using Candida antarctica component B lipase in both alcoholysis and aminolysis reactions. This enzymatic approach allows for the separation of its enantiomers, highlighting its potential in chiral synthesis and separation science.
Q5: What insights have computational chemistry studies provided about 1,5-Hexadiene-3,4-diol?
A5: Ab initio molecular orbital calculations have been employed to investigate the conformational preferences of 1,5-Hexadiene-3,4-diol . These studies revealed that electrostatic interactions, particularly lone pair electron repulsion between the oxygen atoms, significantly influence its conformational stability, favoring an anti arrangement of the 1,2-dioxygen function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



